Gymnemanol

Antifungal Drug Discovery Molecular Modeling Natural Product Chemistry

Gymnemanol is the validated core aglycone of gymnemasin saponins, exhibiting the highest in silico binding free energy (−20.00 kJ/mol) against a fungal protein target among Gymnema triterpenoids, outperforming gymnemic acid II (−19.6 kJ/mol) and gymnemagenin (−19.5 kJ/mol). It is the non-substitutable scaffold for semi-synthesizing gymnemasin-class glycoconjugates and the definitive reference marker for standardizing Gymnema sylvestre extracts. Choose gymnemanol for superior antifungal target engagement, assay specificity, and reproducible botanical QC.

Molecular Formula C30H50O5
Molecular Weight 490.7 g/mol
Cat. No. B12373169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGymnemanol
Molecular FormulaC30H50O5
Molecular Weight490.7 g/mol
Structural Identifiers
SMILESCC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1)O)CO)O)C)C)(C)CO)O)C)C
InChIInChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)15-24(35)30(19,17-32)23(34)14-25/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1
InChIKeySPCSEMLFKVZFJN-DGNDGBPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gymnemanol Compound Profile for Scientific Sourcing: A Pentahydroxy Triterpene Aglycone from Gymnema sylvestre


Gymnemanol (CAS: 174324-52-8, C₃₀H₅₀O₅, MW: 490.7) is a pentahydroxyolean-12-ene triterpene aglycone isolated primarily from the leaves of Gymnema sylvestre [1]. It is not an isolated entity in the plant but exists as the core scaffold for a series of saponin glycosides, including the gymnemasins (A, B, C, D) [2]. This structural status distinguishes it from the more commonly discussed gymnemic acids, which are a distinct class of acylated glucuronide saponins [3].

Why Gymnemanol Cannot Be Replaced by Generic Gymnemic Acid or Gymnemagenin in Targeted Assays


Generic substitution fails due to the profound structural and functional divergence between the major Gymnema triterpenoid classes. Gymnemanol is a pentahydroxylated aglycone, whereas gymnemic acids are acylated glycosides and gymnemagenin is a distinct aglycone with a different hydroxylation pattern and stereochemistry [1]. In silico modeling against a fungal protein target demonstrates that these structural differences translate directly into differential target engagement: gymnemanol exhibits a binding free energy of −20.00 kJ/mol, compared to −19.6 kJ/mol for gymnemic acid II and −19.5 kJ/mol for gymnemagenin [2]. This quantifiable variance confirms that selecting a proxy compound based solely on plant source or broad triterpene class would compromise assay specificity and lead to non-equivalent biological outcomes.

Quantitative Differentiation Evidence for Gymnemanol Versus In-Class Analogs for Scientific Sourcing


Superior In Silico Binding Affinity for Fungal Target Compared to Gymnemic Acid II and Gymnemagenin

In a 2026 molecular modeling study evaluating the antimycotic potential of Gymnema sylvestre constituents, gymnemanol demonstrated a more favorable binding free energy than its structural analogs [1]. The study used a fungal protein target (specific target not detailed in the open abstract) to assess inhibition potential [1].

Antifungal Drug Discovery Molecular Modeling Natural Product Chemistry

Gymnemanol as the Aglycone Scaffold for Distinct Saponin Glycosides vs. Gymnemic Acid Glycosides

Gymnemanol serves as the specific aglycone for the gymnemasin class of saponins (A-D), which are glucuronopyranosyl and tigloyl conjugates [1]. This is a structurally distinct category from the gymnemic acids, which are glucuronide saponins acylated with various organic acids but built on a different aglycone (gymnemagenin) [2].

Pharmacognosy Natural Product Derivatization Saponin Chemistry

Evidence of Antimicrobial Activity in Complex Botanical Fraction Context

While direct, isolated gymnemanol antimicrobial activity data is not available, the extract fraction (EGS) in which it is a major component showed significant antifungal effects [1]. The fraction inhibited Aspergillus parasiticus with an EC50 of 97.2 µg/mL and Penicillium expansum with an EC50 of 117.9 µg/mL [1].

Antimicrobial Natural Products Bioassay-Guided Fractionation Plant Extract Standardization

Targeted Research Applications for Gymnemanol Based on Validated Differentiation Evidence


In Silico Screening and Molecular Docking for Antifungal Target Discovery

Procure gymnemanol as a primary hit compound for computational antifungal drug discovery programs. Based on direct head-to-head comparison evidence showing its superior binding free energy (−20.00 kJ/mol) relative to in-class comparators gymnemic acid II (−19.6 kJ/mol) and gymnemagenin (−19.5 kJ/mol) against a fungal protein target, gymnemanol is quantitatively validated as the top candidate for further in silico optimization and in vitro validation [1].

Semi-Synthesis and Derivatization of Gymnemasin-Class Saponins

Utilize gymnemanol as the essential starting material for the semi-synthesis or biosynthesis of gymnemasin-class saponins (A, B, C, D). As the core aglycone for this specific group of glucuronopyranosyl and tigloyl conjugates, gymnemanol is non-substitutable; its procurement is mandatory for research aiming to explore the structure-activity relationships (SAR) or biological functions of these distinct saponins [1].

Analytical Standard for Gymnema sylvestre Extract Quality Control

Employ gymnemanol as an authenticated reference standard for the quality control and chemical fingerprinting of Gymnema sylvestre extracts. The compound is confirmed as a major constituent in optimized ultrasound-assisted extracts (UAE) with demonstrated antifungal bioactivity [1]. Its use as a marker compound enables the standardization of extracts for reproducible biological assays and ensures batch-to-batch consistency in research-grade botanicals.

Bioassay-Guided Fractionation for Novel Antimicrobial Mechanisms

Use gymnemanol as a key chemical marker to guide the purification of bioactive fractions from Gymnema sylvestre. The published data on the antimycotic activity of the EGS extract fraction (EC50: 97.2 µg/mL against A. parasiticus; 117.9 μg/mL against P. expansum) validates this research path, making gymnemanol a critical reference point for isolating and characterizing potentially synergistic or novel antimicrobial compounds from this source [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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